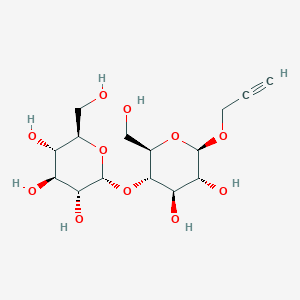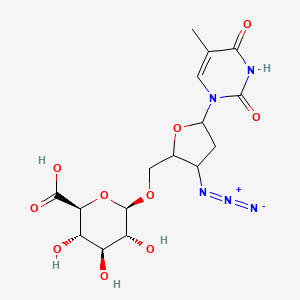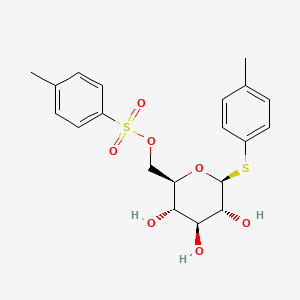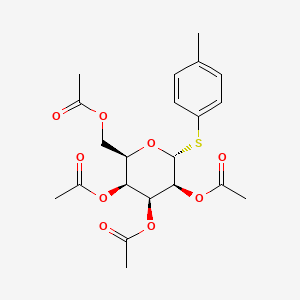
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a derivative of myo-Inositol, a naturally occurring compound found in various plants and animals. This compound is known for its unique structure, which includes three acetate groups and a methylidyne group attached to the inositol ring. It is used as a building block in the synthesis of more complex molecules and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate typically involves the protection of the hydroxyl groups of myo-Inositol followed by selective acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetate groups. The methylidyne group is introduced using formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of inositol derivatives with oxidized functional groups.
Reduction: Formation of reduced inositol derivatives.
Substitution: Formation of inositol derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of inositol phosphates and other complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential therapeutic effects.
Medicine: Investigated for its potential use in treating metabolic disorders and improving insulin sensitivity.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .
Comparación Con Compuestos Similares
Similar Compounds
- myo-Inositol monoorthoformate
- 2,4,6-Tri-O-benzyl-myo-inositol 1,3,5-orthoformate
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
Uniqueness
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is unique due to its specific combination of acetate and methylidyne groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various inositol derivatives and other complex molecules .
Propiedades
IUPAC Name |
(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXOXKCXLEXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218624 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-21-5 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid](/img/structure/B8220717.png)
![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
![3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B8220731.png)


![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)







